N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide
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Description
N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis of diseases when mutated .
Mode of Action
Similar compounds have been found to bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the enzyme, thereby disrupting the signal transduction cascades it regulates .
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt various cellular processes, including cell growth and differentiation, cell cycle control, and transcription regulation .
Result of Action
The inhibition of tyrosine kinases can potentially disrupt the activation of many proteins, thereby affecting the cellular processes they regulate .
Properties
IUPAC Name |
N-[3-methyl-4-[2-(4-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14-11-18(23-15(2)25)3-4-19(14)28(26,27)22-9-10-24-13-17(12-21-24)16-5-7-20-8-6-16/h3-8,11-13,22H,9-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSEINWVYULHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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